2-[2-(2-Methoxyethoxy)ethoxy]-4-methylphenylamine
Description
Structural Classification and Nomenclature of Poly(ethylene glycol)-Derived Arylamines
The compound 2-[2-(2-Methoxyethoxy)ethoxy]-4-methylphenylamine belongs to the broad family of poly(ethylene glycol)-derived arylamines. The nomenclature and classification of these compounds are systematic, reflecting their hybrid nature.
Nomenclature: The name "Poly(ethylene glycol)" (PEG) is commonly used for polymers of ethylene (B1197577) oxide, often alongside "polyethylene oxide" (PEO) or "polyoxyethylene" (POE). sigmaaldrich.comwikipedia.org In pharmaceutical contexts, the term "macrogol" is also used, frequently followed by a number indicating the average molecular weight. wikipedia.org The structure of PEG is generally expressed as H−(O−CH₂−CH₂)n−OH. wikipedia.orgvenus-goa.com For shorter, defined-length chains, the term "oligo(ethylene glycol)" (OEG) is appropriate.
The specific compound, this compound, features a triethylene glycol monomethyl ether moiety attached to a substituted aniline (B41778) ring. Its IUPAC-based name precisely describes this structure: the "2-[2-(2-Methoxyethoxy)ethoxy]" part details the OEG chain, which is attached as an ether to the "4-methylphenylamine" (p-toluidine) core at the second position.
Structural Classification: PEG derivatives are broadly classified based on their geometry and the nature of their functional groups. These classifications help define their utility in synthesis and material science. biochempeg.com
Based on Geometry:
Linear PEG: Consists of a single, unbranched polyether chain. The subject compound is derived from a linear OEG. researchgate.net
Branched or Multi-Arm PEG: Features multiple PEG chains radiating from a central core, offering numerous functionalization sites. researchgate.net
Based on Functional Groups:
Monofunctional PEG: Contains a single reactive functional group, with the other terminus typically capped (e.g., with a methoxy (B1213986) group, denoted as mPEG). biochempeg.com The OEG chain on the target molecule is monofunctional in this sense, as it is terminated with a methoxy group on one end and attached to the aniline on the other.
Homobifunctional PEG: Possesses identical reactive groups at both ends of the chain. biochempeg.com
Heterobifunctional PEG: Features two different reactive groups at its termini, allowing for selective conjugation between different molecules. biochempeg.com
The compound this compound can be described as a monofunctional, oligo(ethylene glycol)-substituted arylamine. The amine group provides a reactive site, while the methoxy-terminated OEG chain acts as a property-modifying appendage.
Table 1: Classification of PEG Derivatives
| Classification Type | Category | Description | Relevance to Target Compound |
|---|---|---|---|
| By Geometry | Linear | A single, unbranched polyether chain. researchgate.net | The OEG chain is linear. |
| Branched / Multi-Arm | Multiple PEG chains linked to a central core. | Not applicable. | |
| By Functionality | Monofunctional | One reactive terminal group; the other is capped (e.g., methoxy). biochempeg.com | The OEG chain is methoxy-capped; the overall molecule has a reactive amine. |
| Homobifunctional | Two identical reactive terminal groups. biochempeg.com | Not applicable. | |
| Heterobifunctional | Two different reactive terminal groups. biochempeg.com | Not applicable. |
Thematic Overview of Academic Research on Oligo(ethylene glycol)-Substituted Aromatic Systems
Academic research extensively leverages oligo(ethylene glycol)-substituted aromatic systems to create molecules with enhanced functionality for biological and material science applications. The primary motivation for incorporating OEG chains is to impart the desirable properties of PEG, such as hydrophilicity and biocompatibility, onto a parent aromatic structure. researchgate.netsigmaaldrich.com
The aniline moiety, a substituted benzene (B151609) ring with an amino group, is a foundational structure in medicinal chemistry and dye synthesis. cresset-group.comnih.gov However, simple aromatic systems are often poorly soluble in aqueous media. Attaching OEG chains is a proven strategy to overcome this limitation. researchgate.net This modification can improve a drug candidate's pharmacokinetic properties, such as extending its half-life in the bloodstream and reducing immunogenicity. researchgate.net
Research themes in this area include:
Drug Discovery and Medicinal Chemistry: Aniline derivatives are present in numerous FDA-approved drugs. cresset-group.com However, they can be susceptible to metabolic instability and toxicity. nih.gov Functionalizing anilines with OEG chains is explored as a method to fine-tune pharmacological properties, potentially enhancing bioavailability and solubility while mitigating adverse effects. cresset-group.comnih.gov
Materials Science: OEG-functionalized aromatic compounds are used in the development of advanced materials. For instance, they can be incorporated into polymers to create materials with specific optical or electronic properties. Arylamine-based materials have been investigated for use as hole-transport layers in energy-efficient OLEDs. acs.org The OEG chains can improve the processability and morphological stability of these materials.
Bioconjugation: The process of attaching PEG chains to biological molecules, known as PEGylation, is a cornerstone of biopharmaceutical development. mdpi.com OEG-substituted arylamines can serve as linker molecules in these applications, where the amine group provides a handle for covalent attachment to proteins, peptides, or nanoparticles.
Research Significance of this compound in Diverse Chemical Disciplines
While extensive studies focusing exclusively on this compound are not prevalent in the literature, its research significance can be inferred from its unique chemical structure, which combines three key features: a reactive primary arylamine, a property-modifying OEG chain, and a methyl-substituted aromatic ring.
The primary significance of this compound is its role as a specialized chemical building block or intermediate . It offers a strategic advantage for chemists aiming to synthesize more complex molecules that require both a reactive nitrogen nucleophile and enhanced hydrophilic characteristics.
In Polymer and Materials Chemistry: The amine functionality allows this molecule to be polymerized or grafted onto surfaces and polymers. For example, it could be used to synthesize polyamides or polyimides, where the incorporated OEG chains would enhance the material's hydrophilicity and potentially its biocompatibility. In the field of organic electronics, arylamine-based compounds are crucial for creating hole-transport materials. acs.org This specific molecule could be used as a monomer or precursor to develop solution-processable materials for applications like OLEDs.
As a Model Compound: It serves as an excellent model for fundamental studies on the physicochemical properties of functionalized arylamines. Research could focus on how the intramolecular environment created by the adjacent OEG chain affects the pKa, nucleophilicity, and oxidation potential of the amine group. Such studies are crucial for understanding reaction mechanisms and designing new catalysts. nih.gov
Table 2: Physicochemical Properties and Inferred Applications
| Structural Feature | Associated Property | Inferred Research Application |
|---|---|---|
| Primary Arylamine (-NH₂) | Nucleophilic; can be diazotized; site for acylation, alkylation, and C-N coupling reactions. nih.govbeilstein-journals.org | Synthetic handle for building pharmaceuticals, polymers, and functional dyes. |
| Oligo(ethylene glycol) Chain | Increases hydrophilicity, aqueous solubility, and biocompatibility. researchgate.netsigmaaldrich.com | Improves pharmacokinetic profiles of drug candidates; enhances processability of materials. |
| Methoxy Terminus (-OCH₃) | Chemically inert cap, preventing further polymerization or reaction at that end. | Ensures the OEG chain acts as a side-chain modifier rather than a cross-linker. |
| Methylphenyl Group | Provides a hydrophobic aromatic core; methyl group can influence electronic properties and steric hindrance. | Core scaffold for building complex molecules; allows study of substituent effects. |
Synthetic Strategies for this compound Explored
The synthesis of complex organic molecules such as this compound, a substituted aniline, relies on a strategic combination of well-established reaction methodologies. The construction of this molecule involves the formation of an ether linkage and a carbon-nitrogen bond to a substituted aromatic ring. This article details the rational design of precursors and key reaction pathways, including nucleophilic aromatic substitution, palladium-catalyzed amination, and the reduction of nitroaromatic intermediates, which are pivotal in its synthesis.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-10-3-4-11(13)12(9-10)16-8-7-15-6-5-14-2/h3-4,9H,5-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTFDOJVTPICGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCCOCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601231109 | |
| Record name | 2-[2-(2-Methoxyethoxy)ethoxy]-4-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601231109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946774-05-6 | |
| Record name | 2-[2-(2-Methoxyethoxy)ethoxy]-4-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946774-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(2-Methoxyethoxy)ethoxy]-4-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601231109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 2 Methoxyethoxy Ethoxy 4 Methylphenylamine
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 2-[2-(2-Methoxyethoxy)ethoxy]-4-methylphenylamine, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the protons of the ethoxy chains, the methoxy (B1213986) group, the methyl group, and the amine group.
The aromatic region is expected to exhibit signals characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The proton ortho to the amino group and meta to the ether linkage would likely appear as a singlet or a narrowly split doublet. The other two aromatic protons would show doublet or doublet of doublets splitting patterns, with coupling constants typical for ortho and meta relationships. The chemical shifts of these aromatic protons are influenced by the electron-donating effects of the amino and alkoxy groups and the weakly donating methyl group.
The aliphatic protons of the 2-[2-(2-methoxyethoxy)ethoxy] side chain would present as a series of overlapping multiplets in the upfield region of the spectrum. The terminal methoxy group would appear as a sharp singlet. The methylene protons adjacent to the oxygen atoms will have characteristic chemical shifts, which can be predicted based on data from similar polyether chains. The protons of the methyl group on the phenyl ring would also produce a singlet. The amine (NH₂) protons would appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic CH | 6.5 - 7.2 | m |
| Ar-CH₃ | ~2.2 | s |
| -NH₂ | 3.5 - 4.5 (broad) | s |
| -OCH₂CH₂O- | 3.6 - 4.1 | m |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.
The aromatic region will show six signals corresponding to the carbons of the phenyl ring. The chemical shifts will be influenced by the substituents. The carbon atom attached to the amino group and the carbon atom attached to the ether linkage will be significantly shifted due to the electronegativity of the nitrogen and oxygen atoms. The ipso-carbon of the methyl group will also have a characteristic shift.
The aliphatic region will contain signals for the carbons of the ether side chain and the terminal methoxy and aromatic methyl groups. The chemical shifts of the methylene carbons in the polyether chain are expected to be in a predictable range based on known values for similar structures like diethylene glycol monomethyl ether.
Predicted ¹³C NMR Chemical Shifts
| Carbons | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-NH₂ | 140 - 150 |
| Aromatic C-O | 145 - 155 |
| Aromatic C-CH₃ | 125 - 135 |
| Aromatic CH | 110 - 130 |
| -OCH₂CH₂O- | 68 - 72 |
| -OCH₃ | ~59 |
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the ring. It would also show correlations between adjacent methylene groups within the ether side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each CH, CH₂, and CH₃ group would produce a cross-peak, allowing for the direct assignment of the carbon signal based on its attached proton's chemical shift.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₁₉NO₃), the expected exact mass of the molecular ion [M]⁺ would be calculated.
The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve:
Cleavage of the ether linkages, leading to the loss of fragments such as CH₂O, C₂H₄O, and the methoxyethoxy group.
Alpha-cleavage adjacent to the amine group.
Fragmentation of the aromatic ring.
The presence of these characteristic fragment ions in the mass spectrum would help to confirm the structure of the molecule.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups would appear just below 3000 cm⁻¹. The C-O stretching of the ether linkages would produce strong bands in the fingerprint region, typically around 1050-1150 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-O-C bonds in the ether chain would also be Raman active.
Predicted Vibrational Frequencies
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Strong |
X-ray Crystallography for Solid-State Molecular Architecture (if applicable)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires a single crystal of the compound. As no published crystal structure for this compound is available, its solid-state architecture remains undetermined.
Chemical Reactivity and Transformational Chemistry of 2 2 2 Methoxyethoxy Ethoxy 4 Methylphenylamine
Reactivity of the Aromatic Amine Moiety
The aromatic amine function in 2-[2-(2-Methoxyethoxy)ethoxy]-4-methylphenylamine is the principal determinant of its chemical reactivity. The lone pair of electrons on the nitrogen atom is delocalized into the benzene (B151609) ring, significantly increasing the electron density of the aromatic system and rendering it highly susceptible to electrophilic attack. This electron-donating nature also governs the reactivity of the amino group itself in various nucleophilic reactions.
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of both the amino group and the 4-methyl group. byjus.com The amino group is a powerful ortho-, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to it. byjus.com In this specific molecule, the positions ortho to the amine are at C3 and C5, and the para position is occupied by the methyl group. The 2-alkoxy group, also being an ortho-, para-director, further activates the ring.
The regioselectivity of these reactions is a subject of considerable interest. The bulky 2-[2-(2-methoxyethoxy)ethoxy] group can exert steric hindrance, potentially favoring substitution at the less hindered C5 position over the C3 position.
Nitration: Nitration of anilines can be complex due to the basicity of the amino group, which can be protonated in the acidic conditions typically used for nitration, forming a meta-directing anilinium ion. byjus.com To achieve controlled ortho- and para-nitration, the amino group is often first protected by acetylation. For this compound, nitration would be expected to occur primarily at the C5 position, and potentially at the C3 position, depending on the reaction conditions and the nitrating agent used. The use of milder nitrating agents, such as bismuth nitrate (B79036) pentahydrate, has been shown to favor ortho-nitration in some anilines. nih.gov
Halogenation: Halogenation of anilines is typically a rapid reaction that can lead to polysubstitution. byjus.com For instance, reaction with bromine water often results in the formation of a tribromo derivative. To control the reaction and achieve monohalogenation of this compound, milder conditions or protection of the amino group would be necessary. The expected primary product of monohalogenation would be substitution at the C5 position.
Friedel-Crafts Reactions: Direct Friedel-Crafts alkylation and acylation of anilines are generally unsuccessful. The amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a deactivating complex that inhibits electrophilic substitution. sigmaaldrich.comorganic-chemistry.org To overcome this, the amino group must first be converted into a less basic and still activating amide group via acylation. The resulting N-acylated derivative can then undergo Friedel-Crafts reactions, with the acyl group being subsequently removed by hydrolysis to regenerate the amine.
| Electrophilic Reagent | Expected Major Product(s) | Notes |
| HNO₃ / H₂SO₄ | Complex mixture, potential for meta-substitution | Protonation of the amine deactivates the ring and directs meta. |
| Br₂ | Polysubstituted products | The amine group is highly activating. |
| R-Cl / AlCl₃ | No reaction | The amine group complexes with the Lewis acid catalyst. |
| Acyl Chloride / AlCl₃ | No reaction | The amine group complexes with the Lewis acid catalyst. |
Amidation and Acylation Reactions with Carboxylic Acid Derivatives
The primary amino group of this compound readily undergoes nucleophilic attack on the carbonyl carbon of carboxylic acid derivatives such as acyl chlorides and acid anhydrides to form stable amides. This reaction, often referred to as acylation, is a fundamental transformation for this class of compounds.
The reaction with an acyl chloride is typically rapid and exothermic, often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting amide, for example, N-{2-[2-(2-methoxyethoxy)ethoxy]-4-methylphenyl}acetamide, has a significantly less basic and less activating amino group due to the electron-withdrawing nature of the adjacent carbonyl group. This modulation of reactivity is crucial for controlling subsequent electrophilic aromatic substitution reactions.
Similarly, reaction with an acid anhydride (B1165640) yields the corresponding amide and a carboxylic acid as a byproduct. These amidation reactions are generally high-yielding and provide a straightforward method for the synthesis of a wide range of N-substituted amide derivatives.
| Acylating Agent | Product Type | General Reaction Conditions |
| Acyl Chloride (R-COCl) | N-Aryl Amide | Aprotic solvent, often with a non-nucleophilic base |
| Acid Anhydride ((RCO)₂O) | N-Aryl Amide | Neat or in a suitable solvent, may require heating |
Formation of Schiff Bases and Related Imines
This compound, as a primary amine, can react with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. nih.gov This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.
The formation of Schiff bases is a reversible reaction and is often catalyzed by either an acid or a base. To drive the reaction to completion, water is typically removed from the reaction mixture, for instance, by azeotropic distillation. The resulting Schiff bases are characterized by a carbon-nitrogen double bond (C=N) and are important intermediates in various organic syntheses. They can also exhibit interesting biological and photophysical properties. For example, reaction with a substituted salicylaldehyde (B1680747) would yield a Schiff base ligand capable of coordinating with metal ions. mdpi.com
| Carbonyl Compound | Product Type | Catalyst |
| Aldehyde (R-CHO) | Schiff Base (Imine) | Acid or Base |
| Ketone (R₂C=O) | Schiff Base (Imine) | Acid or Base |
Diazotization and Subsequent Transformations
The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. organic-chemistry.org This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C).
The resulting diazonium salt, 2-[2-(2-methoxyethoxy)ethoxy]-4-methylbenzenediazonium chloride, is a versatile intermediate in organic synthesis. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions. These transformations provide a powerful method for introducing a range of substituents onto the aromatic ring that are not easily introduced by direct electrophilic substitution.
Azo Coupling: Diazonium salts can also act as electrophiles and react with electron-rich aromatic compounds, such as phenols and anilines, in a reaction known as azo coupling. unb.cacuhk.edu.hk This reaction results in the formation of azo compounds, which are characterized by the -N=N- functional group and are often intensely colored. The reaction of 2-[2-(2-methoxyethoxy)ethoxy]-4-methylbenzenediazonium chloride with a suitable coupling agent would produce a novel azo dye with the polyether chain potentially influencing its solubility and dyeing properties.
| Reagent | Transformation | Product Type |
| NaNO₂, HCl (0-5 °C) | Diazotization | Aryl Diazonium Salt |
| CuCl / HCl | Sandmeyer Reaction | Aryl Chloride |
| CuBr / HBr | Sandmeyer Reaction | Aryl Bromide |
| CuCN / KCN | Sandmeyer Reaction | Aryl Cyanide (Nitrile) |
| KI | Substitution | Aryl Iodide |
| HBF₄, heat | Schiemann Reaction | Aryl Fluoride |
| H₂O, heat | Hydrolysis | Phenol |
| H₃PO₂ | Reduction | Arene (demethylation) |
| Phenol / Naphthol | Azo Coupling | Azo Dye |
Chemical Transformations of the Polyether Chain
The polyether chain, -O-CH₂-CH₂-O-CH₂-CH₂-O-CH₃, is generally more robust and less reactive than the aromatic amine moiety. However, the terminal methoxy (B1213986) group presents a site for specific chemical modification.
Derivatization of Terminal Methoxy Groups
The terminal methoxy group (-OCH₃) of the polyether chain is typically unreactive under mild conditions. Cleavage of the methyl-oxygen bond to reveal a terminal hydroxyl group generally requires harsh conditions, such as treatment with strong acids like hydrobromic acid or hydroiodic acid, or with Lewis acids like boron tribromide.
| Reagent(s) | Transformation | Intermediate/Product |
| HBr or BBr₃ | Demethylation | Terminal Hydroxyl Group |
| R-COCl (after demethylation) | Esterification | Terminal Ester |
| R-X / Base (after demethylation) | Williamson Ether Synthesis | Terminal Ether |
Potential for Ether Cleavage Reactions under Specific Conditions
The ether linkages in this compound, while generally stable, are susceptible to cleavage under strong acidic conditions. This reaction typically proceeds via nucleophilic substitution, and the specific pathway, either S(_N)1 or S(_N)2, is determined by the structure of the ether and the reaction conditions.
The cleavage of an aryl ether, such as the one present in the target molecule, generally involves protonation of the ether oxygen by a strong acid, like hydroiodic acid (HI) or hydrobromic acid (HBr), to form a good leaving group (an alcohol). Subsequently, a nucleophile attacks the carbon atom of the ether bond.
In the case of this compound, the ether linkage is between an aromatic carbon and a primary alkyl carbon of the ethoxy chain. Due to the high instability of a phenyl cation, the cleavage of the aryl-oxygen bond is highly unlikely. Therefore, the nucleophilic attack will occur at the alkyl carbon. Given that this is a primary carbon, the reaction is expected to proceed through an S(_N)2 mechanism .
The reaction would involve the attack of a halide ion (e.g., I or Br) on the carbon of the ethoxy group attached to the phenyl ring, leading to the formation of 2-hydroxy-4-methylphenylamine and the corresponding halogenated poly(ethylene glycol) derivative. The subsequent ether linkages in the chain could also be cleaved under harsh conditions, potentially leading to a mixture of smaller ethylene (B1197577) glycol derivatives.
The general mechanism for the acid-catalyzed cleavage of the primary ether linkage is as follows:
Protonation of the ether oxygen: The ether oxygen is protonated by the strong acid.
Nucleophilic attack: The halide anion attacks the less sterically hindered primary carbon in an S(_N)2 fashion, leading to the displacement of the phenoxide group.
| Condition | Reagents | Plausible Products | Mechanism |
| Strong Acidic | HI or HBr (excess) | 2-hydroxy-4-methylphenylamine, dihaloethane, haloethanol, etc. | S(_N)2 |
It is important to note that the reaction conditions, such as temperature and concentration of the acid, would significantly influence the extent of ether cleavage.
Reactivity of the Methyl Substituent on the Phenyl Ring
The methyl group attached to the phenyl ring is a site of potential reactivity, particularly at the benzylic position. The C-H bonds of the methyl group are weaker than typical alkane C-H bonds due to the resonance stabilization of the resulting benzylic radical or cation.
Several strategies can be employed to functionalize the benzylic position of the methyl group in this compound.
Benzylic Halogenation:
One of the most common methods for benzylic functionalization is free-radical halogenation. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or under UV light. The reaction proceeds via a free-radical chain mechanism:
Initiation: Homolytic cleavage of the initiator or the Br-Br bond to generate radicals.
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine molecule (or NBS) to form the benzylic bromide and a new bromine radical.
Termination: Combination of radicals to terminate the chain reaction.
The expected product of benzylic bromination of the target molecule would be 2-[2-(2-Methoxyethoxy)ethoxy]-4-(bromomethyl)phenylamine.
Benzylic Oxidation:
The benzylic methyl group can be oxidized to various functional groups, including an aldehyde, a carboxylic acid, or a ketone, depending on the oxidizing agent and reaction conditions.
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO(_4)) or chromic acid (H(_2)CrO(_4)), would likely oxidize the methyl group to a carboxylic acid, yielding 2-[2-(2-Methoxyethoxy)ethoxy]-4-carboxyphenylamine. However, the aniline (B41778) group is also susceptible to oxidation and may require protection prior to this transformation.
Milder and more selective oxidizing agents could potentially yield the corresponding aldehyde. For instance, manganese dioxide (MnO(_2)) is often used for the selective oxidation of benzylic alcohols to aldehydes, and under certain conditions, can oxidize activated methyl groups.
| Transformation | Reagents | Plausible Product |
| Benzylic Bromination | NBS, radical initiator | 2-[2-(2-Methoxyethoxy)ethoxy]-4-(bromomethyl)phenylamine |
| Benzylic Oxidation (strong) | KMnO(_4) or H(_2)CrO(_4) | 2-[2-(2-Methoxyethoxy)ethoxy]-4-carboxyphenylamine |
| Benzylic Oxidation (mild) | e.g., MnO(_2) | 2-[2-(2-Methoxyethoxy)ethoxy]-4-formylphenylamine |
Reaction Mechanisms and Kinetic Studies of Key Transformations
Ether Cleavage: The rate of acid-catalyzed ether cleavage depends on the reaction mechanism. For an S(_N)2 cleavage, the rate would be dependent on the concentration of both the protonated ether and the nucleophile (halide ion). The reaction would follow second-order kinetics. The rate law can be expressed as:
Rate = k[Protonated Ether][Nucleophile]
Factors that would influence the reaction rate include the strength of the acid, the nucleophilicity of the halide (I > Br > Cl), and the steric hindrance around the electrophilic carbon.
Benzylic Oxidation: The kinetics of benzylic oxidation are highly dependent on the specific oxidant and mechanism. For oxidations involving metal-based reagents like KMnO(_4), the mechanism is complex and can involve the formation of intermediate manganese esters. The rate of these reactions is influenced by factors such as the pH of the medium and the presence of phase-transfer catalysts.
Computational and Theoretical Investigations of 2 2 2 Methoxyethoxy Ethoxy 4 Methylphenylamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties. Methods like Density Functional Theory (DFT) offer a balance of accuracy and computational cost, making them ideal for this type of analysis.
A foundational step in any computational study is to determine the molecule's most stable three-dimensional shape, known as the ground state geometry. For aniline (B41778) derivatives, the amino group (NH2) is typically not in the same plane as the aromatic ring. researchgate.net DFT calculations, for instance using the B3LYP functional with a 6-311G basis set, would be employed to optimize the molecular geometry.
The key structural features to be determined would include:
The C-N bond length: This provides insight into the degree of conjugation between the nitrogen lone pair and the aromatic ring.
The pyramidalization at the nitrogen atom: This is quantified by the angle of the NH2 group relative to the plane of the phenyl ring. researchgate.net Electron-donating groups, like the ether chain, are expected to increase this angle. researchgate.net
Conformational Analysis: The long and flexible 2-[2-(2-methoxyethoxy)ethoxy] side chain can adopt numerous conformations due to free rotation around its C-C and C-O single bonds. A systematic conformational search or potential energy surface scan would be performed to identify the global minimum energy conformer and other low-energy isomers that may be present in equilibrium.
Table 1: Predicted Key Geometrical Parameters for the Most Stable Conformer This table is illustrative, presenting expected values based on typical DFT results for similar molecules.
| Parameter | Predicted Value | Significance |
|---|---|---|
| C-N Bond Length | ~1.41 Å | Indicates partial double bond character due to electron donation from nitrogen to the ring. |
| C-N-H Bond Angle | ~112° | Reflects the sp3-like character of the amino nitrogen. |
| Amino Group Out-of-Plane Angle | ~40-45° | Shows the non-planar nature of the aniline moiety, influenced by substituents. researchgate.net |
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom of the amino group, identifying this region as the primary site for electrophilic attack.
LUMO: Represents the ability to accept an electron. The LUMO would likely be distributed across the aromatic system.
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. researchgate.net A smaller gap suggests higher reactivity and lower kinetic stability. The presence of the electron-donating ether and methyl groups would be expected to raise the HOMO energy, likely resulting in a moderate energy gap.
Table 2: Predicted Frontier Molecular Orbital Properties This table is illustrative and shows representative values for a substituted aniline.
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -5.2 eV | High energy level indicates strong electron-donating capability. |
| LUMO Energy | -0.5 eV | Indicates the energy required to accept an electron. |
The Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution on the molecule's surface. It is invaluable for predicting sites for intermolecular interactions. researchgate.net
A theoretical MEP analysis would reveal:
Negative Potential (Red/Yellow): Regions of high electron density, corresponding to the lone pairs on the nitrogen and the ether oxygen atoms. These are the most likely sites for electrophilic attack and for acting as hydrogen bond acceptors.
Positive Potential (Blue): Regions of low electron density, primarily located around the hydrogen atoms of the amino group. These sites are susceptible to nucleophilic attack and can act as hydrogen bond donors.
Neutral Potential (Green): Associated with the carbon-hydrogen bonds of the aromatic ring and the alkyl parts of the ether chain.
Molecular Dynamics Simulations for Conformational Sampling and Solution Behavior
While quantum calculations describe a static molecule, Molecular Dynamics (MD) simulations model its behavior over time, providing insights into its dynamics, especially in a solvent. rsc.orgmdpi.com An MD simulation would place the molecule in a simulation box filled with a chosen solvent (e.g., water or chloroform) and calculate the atomic motions based on a force field.
Such simulations would be used to:
Explore Conformational Space: MD allows for extensive sampling of the different conformations of the flexible side chain, revealing the most probable shapes the molecule adopts in solution and the timescale of transitions between them.
Analyze Solvation: By calculating radial distribution functions (RDFs), one can understand how solvent molecules arrange themselves around different parts of the solute. For example, RDFs would likely show a high probability of finding water molecules near the amino group and ether oxygens, indicating strong hydrogen bonding.
Study Dynamic Properties: MD can be used to predict properties like the diffusion coefficient, which relates to the molecule's mobility in a medium.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic data, which is essential for identifying and characterizing the molecule.
NMR Spectroscopy: Using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, one can calculate the theoretical 1H and 13C NMR chemical shifts. tandfonline.com These predicted values, when compared to a standard reference like tetramethylsilane (TMS), can aid in the assignment of experimental spectra.
Vibrational Spectroscopy (IR & Raman): DFT calculations can determine the vibrational frequencies and their corresponding intensities. researchgate.nettandfonline.com These frequencies correspond to specific molecular motions, such as N-H stretching, C-O-C ether stretching, and aromatic ring vibrations. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data.
Table 3: Predicted Key Vibrational Frequencies This table is illustrative, showing expected frequencies for the molecule's key functional groups.
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |
|---|---|---|
| N-H Asymmetric/Symmetric Stretch | 3400-3500 | Stretching of the amine group's N-H bonds. |
| Aromatic C-H Stretch | 3000-3100 | Stretching of C-H bonds on the phenyl ring. |
| Aliphatic C-H Stretch | 2850-2980 | Stretching of C-H bonds in the methyl and ether groups. |
Theoretical Studies on Intramolecular Interactions and Hydrogen Bonding Networks
The presence of both hydrogen bond donors (the -NH2 group) and acceptors (the ether oxygens) within the same molecule raises the possibility of intramolecular hydrogen bonding. Such an interaction could occur between an amine hydrogen and one of the ether oxygens, leading to a folded, more compact conformation.
Advanced computational techniques would be used to investigate this:
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to find and characterize chemical bonds, including weak hydrogen bonds. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the stabilization energy associated with a potential intramolecular hydrogen bond, confirming its presence and strength.
The existence of such an interaction would have significant consequences for the molecule's preferred conformation, potentially influencing its physical properties and biological activity.
Advanced Applications and Derivatization Strategies in Organic and Medicinal Chemistry
Role as a Versatile Molecular Linker and Bifunctional Building Block
The intrinsic chemical nature of 2-[2-(2-Methoxyethoxy)ethoxy]-4-methylphenylamine, which combines a nucleophilic aromatic amine with a flexible, hydrophilic spacer, establishes it as a premier bifunctional building block. The aniline (B41778) group serves as a versatile chemical handle for covalent attachment, while the di(ethylene glycol) methyl ether side chain imparts critical physicochemical properties such as increased aqueous solubility, improved pharmacokinetic profiles, and precise spatial control between conjugated moieties. nih.govprecisepeg.combiochempeg.com
Integration into Proteolysis Targeting Chimeras (PROTACs) as E3 Ligase Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov A PROTAC's architecture consists of three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase (the "anchor"), and a chemical linker that connects them. researchgate.net The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), directly influencing the efficacy and selectivity of the degrader. nih.govsemanticscholar.org
The structure of this compound is exceptionally well-suited for its role as a segment within PROTAC linkers.
Attachment Point: The primary amine of the aniline group provides a robust point of attachment to E3 ligase ligands. For instance, ligands for the popular Cereblon (CRBN) E3 ligase, such as derivatives of thalidomide (B1683933) and pomalidomide, are often functionalized with a carboxylic acid, which can be coupled to the aniline amine via a stable amide bond. nih.gov
Linker Properties: The oligo(ethylene glycol) (PEG) portion of the molecule is one of the most common motifs used in PROTAC linkers. nih.govnih.gov PEG chains enhance the aqueous solubility of the often-hydrophobic PROTAC molecule, improve cell permeability, and offer conformational flexibility, which is vital for achieving the optimal orientation of the two ligands for effective ternary complex formation. precisepeg.combiochempeg.com The length of the linker is a critical parameter, and the defined length of this building block allows for systematic and modular synthesis of PROTAC libraries to identify the optimal distance between the target protein and the E3 ligase. nih.gov
A synthetic strategy might involve the acylation of the aniline with a functionalized E3 ligase ligand, followed by modification of the terminal methoxy (B1213986) group (e.g., via demethylation and subsequent functionalization) to attach the warhead, creating the complete PROTAC molecule.
Table 1: Potential Conjugation Reactions for PROTAC Synthesis
| E3 Ligase Ligand Type | Reactive Group on Ligand | Coupling Reaction with Aniline | Resulting Linkage |
|---|---|---|---|
| Pomalidomide/Thalidomide Derivative (for CRBN) | Carboxylic Acid (-COOH) | Amide Coupling (e.g., using HATU, HOBt) | Amide Bond |
| VHL Ligand Derivative | Carboxylic Acid (-COOH) | Amide Coupling | Amide Bond |
| VHL Ligand Derivative | Alkyl Halide (-Br, -I) | N-Alkylation | Secondary Amine |
| MDM2 Ligand Derivative | Isocyanate (-NCO) | Urea Formation | Urea Linkage |
Conjugation Strategies for Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates (ADCs) are targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. nih.gov The linker in an ADC is a critical component that connects the antibody to the cytotoxic payload, ensuring stability in circulation and enabling payload release at the target site.
The aniline functionality of this compound makes it a valuable component in advanced ADC linker designs, particularly for self-immolative systems. acs.org In such a design, the aniline nitrogen can be attached to a cleavable unit (e.g., a dipeptide like Val-Cit, which is sensitive to lysosomal proteases) and a self-immolative spacer like p-aminobenzyloxycarbonyl (PABC). nih.gov The entire linker-drug construct is then conjugated to the antibody.
Upon internalization of the ADC into a cancer cell and cleavage of the dipeptide, a cascade reaction is initiated. The aniline, now with a free amine, triggers the 1,6-elimination of the PABC group, which fragments to release the unmodified cytotoxic drug and carbon dioxide. acs.org The inclusion of the PEG-like side chain from the parent molecule can further enhance the ADC's properties by improving its solubility and potentially reducing aggregation. nih.gov The aniline functionality itself serves as a key structural motif for connecting payloads to the linker core. researchgate.net
Scaffold for Multivalent Ligand Design
Multivalency is a powerful strategy in drug design where multiple copies of a ligand are displayed on a central scaffold. researchgate.net This approach can dramatically increase the binding affinity and avidity of the construct to its biological target compared to its monovalent counterpart, a phenomenon known as the "cluster effect" or "multivalent effect."
This compound is an excellent building block for creating the "arms" of a multivalent system.
Scaffold Attachment: The aniline group can be readily attached to a variety of core scaffolds, such as cyclopeptides, dendrimers, or nanoparticles, through standard amide bond formation or other coupling chemistries. nih.gov
Spacing and Flexibility: The PEG chain provides a flexible spacer arm of a defined length, which is crucial for allowing each ligand to orient itself independently and bind to its respective receptor site without steric hindrance. nih.gov
Modularity: A synthetic approach would involve attaching multiple units of the aniline building block to a central core. The terminal methoxy group would be replaced with a reactive handle (e.g., an azide (B81097) or alkyne for click chemistry) to allow for the efficient and modular attachment of the desired targeting ligand. nih.gov
Precursor in the Synthesis of Complex Heterocyclic Systems
The aniline moiety is a cornerstone in the synthesis of a vast array of nitrogen-containing heterocyclic compounds, many of which form the core of pharmaceutically active molecules. beilstein-journals.orgresearchgate.net The specific substitution pattern of this compound—an ortho-alkoxy group and a para-methyl group—influences the regioselectivity and reactivity in classical ring-forming reactions.
Several foundational synthetic transformations can be employed to convert this aniline derivative into more complex heterocyclic structures:
Quinoline Synthesis: Using the Skraup or Doebner-von Miller reaction, the aniline can be condensed with α,β-unsaturated carbonyl compounds (or their precursors) under acidic conditions to yield substituted quinolines. The electron-donating nature of the alkoxy and methyl groups would direct the cyclization.
Friedländer Annulation: This method involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester) to form a quinoline. While the starting aniline is not a ketone, it could be transformed into one through ortho-acylation prior to the cyclization step.
Benzoxazole/Benzothiazole Synthesis: Reaction of the aniline with acyl chlorides could lead to an intermediate that, upon cyclization (often requiring conversion of the ortho-alkoxy group to a hydroxyl), could form benzoxazoles.
Electrophilic Cyclization: After N-alkynylation to form an N-(2-alkynyl)aniline derivative, treatment with an electrophile (e.g., ICl, I2) can induce a 6-endo-dig cyclization to produce functionalized quinolines. nih.gov
Table 2: Potential Heterocyclic Synthesis Reactions
| Reaction Name | Key Reagents | Resulting Heterocyclic Core | Plausibility Notes |
|---|---|---|---|
| Skraup Synthesis | Glycerol, H₂SO₄, Oxidizing Agent | Quinoline | Classic method; harsh conditions may affect the ether side chain. |
| Doebner-von Miller Reaction | α,β-Unsaturated Aldehyde/Ketone, Acid | Quinoline | More versatile than Skraup; offers wider range of substitutions. |
| N-Alkynylation then Electrophilic Cyclization | Terminal Alkyne, then ICl or PhSeBr | 3-Functionalized Quinoline | Mild conditions; provides access to halogenated or selenated quinolines. nih.gov |
| Pictet-Spengler Reaction | Aldehyde or Ketone, Acid Catalyst | Tetrahydro-β-carboline analogue | Typically requires an ethylamine (B1201723) side chain, but related cyclizations are possible. |
Development of Novel Functional Materials through Polymerization or Cross-linking
Substituted anilines are important monomers for the synthesis of conducting polymers, with polyaniline (PANI) being the most studied. nih.govrsc.org The chemical polymerization of this compound, typically through oxidative coupling using an oxidant like ammonium (B1175870) persulfate in an acidic medium, would yield a novel PANI derivative.
The properties of this polymer would be significantly modulated by the bulky, hydrophilic side chain:
Solubility: Unsubstituted PANI is notoriously insoluble, which limits its processability. The presence of the oligo(ethylene glycol) side chains would drastically enhance the polymer's solubility in common organic solvents and potentially in water, enabling the formation of uniform thin films via solution-casting techniques. acs.org
Conductivity: The steric hindrance from the large ortho-substituent would likely cause torsion along the polymer backbone, disrupting π-conjugation. This would result in lower electrical conductivity compared to pristine PANI, but the material would still retain semiconducting properties.
Functional Properties: The PEG-like side chains introduce new functionalities. rsc.org The ether oxygens can coordinate with ions, making the polymer a candidate for use in ion-selective sensors or solid polymer electrolytes. The enhanced solubility and film-forming capability make it suitable for applications in chemical sensors, where changes in conductivity upon exposure to analytes (like moisture or ammonia) can be measured. nih.govrsc.org
The primary amine also allows the molecule to be used as a cross-linking agent. For example, it can react with difunctional epoxides or acyl chlorides to form a cross-linked polymer network, with the PEG chains providing flexibility to the resulting thermoset material.
Utility in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and host-guest interactions. nih.govresearchgate.net The distinct structural features of this compound make it an interesting component for designing supramolecular assemblies.
Guest Molecule: The electron-rich aromatic ring can act as a guest that fits within the hydrophobic cavity of a larger host molecule, such as a cyclodextrin, calixarene, or cucurbituril. nih.gov The hydrophilic PEG chain would remain outside the cavity, improving the water solubility of the resulting host-guest complex.
Ion Recognition: The oligo(ethylene glycol) chain contains multiple ether oxygen atoms that can cooperatively bind to metal cations, similar to a crown ether. This property could be exploited for the development of ion-selective sensors or phase-transfer catalysts.
Table 3: Supramolecular Interactions and Relevant Structural Features
| Structural Feature | Potential Non-Covalent Interaction | Supramolecular Application |
|---|---|---|
| Aromatic Phenyl Ring | π–π Stacking, Hydrophobic Interactions | Self-assembly into ordered structures, Guest for host molecules. acs.org |
| Aniline Amine (-NH₂) | Hydrogen Bonding (Donor) | Directing self-assembly, Binding to complementary acceptors. |
| Ether Oxygens (-O-) | Hydrogen Bonding (Acceptor), Cation-Dipole Interactions | Binding metal cations, Modulating solubility. |
| Entire Molecule | Host-Guest Complexation | Formation of soluble complexes with hosts like cyclodextrins. nih.gov |
Analytical Methodologies for Assessment of Purity and Quantitative Analysis
Advanced Chromatographic Techniques for Separation and Identification (HPLC, GC)
Chromatographic methods are paramount for separating 2-[2-(2-Methoxyethoxy)ethoxy]-4-methylphenylamine from impurities, starting materials, and potential side-products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most utilized techniques, each offering distinct advantages.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reverse-phase mode (RP-HPLC), is a powerful tool for the analysis of polar, non-volatile compounds like primary aromatic amines (PAAs). nih.govlcms.cz The methodology for this compound typically involves a C18 stationary phase, which separates compounds based on their hydrophobicity.
A common approach utilizes a gradient elution system with a mobile phase consisting of an aqueous component (e.g., water with a pH modifier like 0.1% formic acid) and an organic solvent such as methanol (B129727) or acetonitrile. lcms.cz Detection is often achieved using a UV detector, as the aromatic ring of the compound absorbs light in the UV spectrum, or more selectively with a mass spectrometry (MS) detector for unequivocal identification. lcms.cz The use of MS detection allows for the tracking of specific mass-to-charge (m/z) ratios, enhancing selectivity and sensitivity. lcms.cz For higher sensitivity, pre-column derivatization with a fluorescent tagging agent can be employed, followed by fluorescence detection. nih.gov
Table 1: Representative HPLC-MS Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5-10 µL |
| Detection | Mass Spectrometry (MS) with Selected Ion Recording (SIR) |
| Expected [M+H]⁺ (m/z) | 226.15 |
Gas Chromatography (GC)
GC is highly effective for the analysis of volatile and thermally stable compounds. However, primary amines can exhibit poor chromatographic behavior (e.g., peak tailing) due to their polarity and tendency to interact with active sites in the GC system. jfda-online.com To overcome this, chemical derivatization is frequently employed prior to analysis. jfda-online.comsemanticscholar.org
Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionamides (PFPA) is a common strategy. nih.gov This process replaces the active hydrogens on the amine group, reducing polarity, increasing volatility, and improving peak shape. jfda-online.comnih.gov The resulting derivatives are well-suited for separation on non-polar or semi-polar capillary columns, such as those with a 5% phenyl-polysiloxane stationary phase. Detection is typically performed using a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for definitive identification based on the fragmentation pattern of the derivatized molecule. nih.govauburn.edu
Table 2: Typical GC-MS Parameters for Derivatized Amine Analysis
| Parameter | Condition |
|---|---|
| Derivatization Reagent | Trifluoroacetic Anhydride (TFAA) |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Spectrophotometric and Titrimetric Methods for Quantitative Determination of Amine Content
While chromatographic techniques excel at separation and identification, spectrophotometric and titrimetric methods offer simpler and more direct means of quantifying the primary aromatic amine content.
Spectrophotometric Methods
The quantification of primary aromatic amines can be achieved through colorimetric reactions that produce a colored product, which is then measured using a UV-Visible spectrophotometer. A widely used and reliable method is the Bratton-Marshall reaction. researchgate.netoreilly.comnih.gov This procedure involves a two-step chemical derivatization:
Diazotization : The primary aromatic amine is reacted with sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) to form a diazonium salt. researchgate.net
Coupling : The resulting diazonium salt is then coupled with a chromogenic agent, such as N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (the Bratton-Marshall reagent), to form a stable and intensely colored azo dye. researchgate.netoreilly.com
The absorbance of the resulting magenta-colored solution is measured at its wavelength of maximum absorbance (λmax), typically around 550 nm. researchgate.net The concentration of the amine is determined by comparing the absorbance to a calibration curve prepared from standards of known concentration. Any excess nitrous acid from the diazotization step must be neutralized, usually with ammonium (B1175870) sulfamate, to prevent it from interfering with the coupling reaction. researchgate.netoreilly.com
Table 3: Key Steps in Spectrophotometric Analysis via Bratton-Marshall Reaction
| Step | Reagent | Purpose |
|---|---|---|
| 1. Diazotization | Sodium Nitrite (NaNO₂) in HCl | Converts the primary amine to a diazonium salt. |
| 2. Neutralization | Ammonium Sulfamate | Removes excess nitrous acid. |
| 3. Coupling | N-(1-Naphthyl)ethylenediamine (Bratton-Marshall Reagent) | Forms a colored azo dye. |
| 4. Measurement | UV-Visible Spectrophotometer | Quantifies the colored product at its λmax (~550 nm). |
Titrimetric Methods
Titrimetry provides a classic, robust, and cost-effective approach for determining the total amount of primary aromatic amine.
Non-Aqueous Acid-Base Titration : Since aromatic amines are very weak bases in water, they are often titrated in non-aqueous solvents to enhance their basicity and obtain a sharper endpoint. gfschemicals.comuomustansiriyah.edu.iq A common solvent is glacial acetic acid, which allows the weakly basic amine to be titrated with a strong acid, typically perchloric acid (HClO₄) dissolved in the same solvent. gfschemicals.com The endpoint can be detected potentiometrically using a pH meter with a suitable electrode system or visually with an indicator like crystal violet. science.govslideshare.net
Diazotization Titration (Nitrite Titration) : This is a highly specific method for the quantitative determination of primary aromatic amines. wordpress.com The sample is dissolved in an excess of strong acid (e.g., HCl) and titrated directly with a standardized solution of sodium nitrite. wordpress.comkkwagh.edu.in The sodium nitrite reacts with the amine in a 1:1 stoichiometric ratio to form the diazonium salt. The reaction is typically carried out at a low temperature (0-5 °C) to ensure the stability of the diazonium salt. kkwagh.edu.inchemedx.org The endpoint is detected when a slight excess of nitrous acid is present in the solution. This can be identified using an external indicator, such as starch-iodide paper, which turns blue in the presence of nitrous acid, or by potentiometric measurement. wordpress.com
Table 4: Comparison of Titrimetric Methods for Amine Quantification
| Method | Titrant | Solvent | Principle | Endpoint Detection |
|---|---|---|---|---|
| Non-Aqueous Acid-Base | Perchloric Acid (HClO₄) | Glacial Acetic Acid | Neutralization of the basic amine group. | Potentiometric or Visual Indicator (Crystal Violet) |
| Diazotization (Nitrite) | Sodium Nitrite (NaNO₂) | Aqueous HCl | Formation of a diazonium salt. | External Indicator (Starch-Iodide Paper) or Potentiometric |
Conclusion and Future Research Directions
Synthesis and Reactivity Outlook for PEGylated Arylamines
PEGylated arylamines are key structural motifs in medicinal chemistry and materials science. The arylamine group serves as a versatile chemical handle for a variety of coupling reactions, while the polyethylene (B3416737) glycol (PEG) chain imparts desirable physicochemical properties such as increased water solubility, reduced immunogenicity, and improved in vivo circulation half-life. nih.govsusupport.com
Future synthetic strategies for this class of compounds are expected to focus on efficiency, selectivity, and sustainability. While traditional methods like the Buchwald-Hartwig amination have been instrumental, there is a continuous drive to develop milder and more versatile catalytic systems. organic-chemistry.orgresearchgate.net Recent advancements include the use of novel ligands and transition-metal-free approaches, such as organophosphorus-catalyzed reductive couplings of nitroarenes with boronic acids. organic-chemistry.org Furthermore, photoredox catalysis is emerging as a powerful tool for the formation of aminium radicals from hydroxylamine (B1172632) precursors, enabling direct amination of unfunctionalized aromatic compounds under mild conditions. nih.govresearchgate.net
The reactivity of the arylamine moiety is well-established in electrophilic aromatic substitution and as a nucleophile in cross-coupling reactions. libretexts.org Future research will likely explore expanding the reaction scope to include late-stage functionalization of complex biomolecules. The development of cleavable PEG linkers is another area of active investigation, which would allow for the controlled release of conjugated payloads and easier analytical characterization of the resulting bioconjugates. acs.org
| Method | Key Features | Potential Future Developments |
|---|---|---|
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of aryl halides/triflates with amines. organic-chemistry.org | Development of more active and general catalysts for room temperature reactions. |
| Ullmann Condensation | Copper-catalyzed reaction of aryl halides with amines. nih.gov | Use of new ligands to improve reaction scope and reduce reaction temperatures. |
| Chan-Lam Coupling | Copper-catalyzed cross-coupling of arylboronic acids with amines. nih.gov | Expansion to a wider range of nitrogen nucleophiles. |
| Photoredox Catalysis | Generation of aminium radicals for direct C-H amination. nih.govresearchgate.net | Application in late-stage functionalization of complex molecules. |
Emerging Trends in Design and Application of Bioconjugation Reagents
Bioconjugation chemistry is a cornerstone of modern drug development, enabling the creation of sophisticated therapeutics like antibody-drug conjugates (ADCs), and targeted nanoparticles. nih.govtandfonline.com The design of bioconjugation reagents, including PEGylated linkers, is evolving to meet the demands for greater precision and control over the final conjugate's properties.
A major trend is the shift towards site-specific conjugation methods. snmjournals.orguzh.ch Traditional techniques that target lysine (B10760008) or cysteine residues often result in heterogeneous mixtures of products with varying efficacy and pharmacokinetic profiles. uzh.ch To overcome this, researchers are developing enzymatic methods, techniques utilizing genetic code expansion to incorporate non-natural amino acids, and bio-orthogonal chemistries like click chemistry. snmjournals.orggbibio.com These approaches allow for the precise attachment of linkers to specific sites on a biomolecule, ensuring homogeneity and preserving biological activity. nih.govnih.gov
Another emerging trend is the development of multifunctional bioconjugates capable of carrying multiple payloads or performing several functions simultaneously. gbibio.com This could involve, for example, a single conjugate that combines a therapeutic agent with an imaging probe for theranostic applications. The linker's role in these systems is crucial, as it must not only connect the different components but also control their spacing and release kinetics. The incorporation of PEG chains of varying lengths into linkers is a key strategy for modulating the hydrophilicity, stability, and pharmacokinetic profile of ADCs. mdpi.comnih.govbiochempeg.com
The application of artificial intelligence (AI) is also beginning to impact the design of bioconjugation reagents. gbibio.com AI algorithms can be used to predict the properties of different linker-payload combinations, accelerating the development of new and improved bioconjugates.
| Trend | Description | Impact on Reagent Design |
|---|---|---|
| Site-Specific Conjugation | Precise attachment of payloads to a defined location on a biomolecule. snmjournals.orguzh.ch | Development of reagents with bio-orthogonal reactive groups. |
| Multifunctionality | Creation of conjugates with multiple therapeutic or diagnostic agents. gbibio.com | Design of branched or multi-valent linkers. |
| Cleavable Linkers | Linkers that break under specific physiological conditions to release the payload. acs.org | Incorporation of stimuli-responsive chemical bonds (e.g., pH-sensitive, enzyme-labile). |
| AI-Driven Design | Use of computational models to predict the properties of bioconjugates. gbibio.com | In silico screening of linker libraries to identify optimal structures. |
Prospective Areas for Interdisciplinary Collaboration and Translational Research
The development and application of advanced bioconjugates, including those utilizing PEGylated arylamine linkers, inherently require a multidisciplinary approach. acs.org Meaningful progress in this field will depend on fostering collaborations between chemists, biologists, pharmacologists, and clinicians.
One promising area for translational research is in the development of next-generation ADCs. nih.gov By combining the expertise of synthetic chemists in designing novel linkers and payloads with the insights of cancer biologists into tumor-specific antigens, it is possible to create ADCs with enhanced therapeutic indices. nih.gov The PEG component of the linker can be fine-tuned to optimize the ADC's pharmacokinetic properties, leading to improved efficacy and reduced off-target toxicity. mdpi.com
The application of bioconjugation in drug delivery is another area ripe for interdisciplinary collaboration. springernature.comnih.gov PEGylated linkers can be used to attach drugs to various carriers, such as nanoparticles, liposomes, or polymers, to improve their solubility, stability, and targeting ability. technologynetworks.commdpi.com This requires a deep understanding of both the chemistry of conjugation and the biological barriers to drug delivery.
Furthermore, the integration of bioconjugation with emerging fields like nanomedicine and gene therapy holds immense potential. technologynetworks.comacs.org For instance, PEGylated linkers can be used to functionalize the surface of nanoparticles for targeted drug delivery or to stabilize nucleic acid-based therapeutics. nih.gov Realizing these possibilities will necessitate close collaboration between materials scientists, molecular biologists, and clinical researchers.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 2-[2-(2-Methoxyethoxy)ethoxy]-4-methylphenylamine, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or ester reduction. For example, structurally related methoxyethoxyethoxy-substituted phenyl derivatives are synthesized by reacting methyl esters of substituted benzoic acids with alkoxy alcohols under basic conditions (e.g., NaH or K₂CO₃). General Procedure 2 (GP2) from Gudipati et al. (2008) achieved yields >90% for analogous compounds by controlling stoichiometry and reaction time .
- Optimization : Key factors include anhydrous conditions, inert atmosphere (N₂/Ar), and purification via column chromatography. Evidence suggests yields improve with slow reagent addition and temperature control (40–60°C) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Critical for confirming the methoxyethoxyethoxy chain and methylphenylamine structure. For example, methoxy protons resonate at δ 3.2–3.6 ppm, while aromatic protons appear as multiplet signals .
- IR Spectroscopy : Confirms ether (C-O-C, ~1100 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₇NO₃, MW 211.26 g/mol for a related compound) .
Q. What are the critical safety protocols for handling this compound?
- Hazards : Classified as Skin/Irritant (Category 2) and Eye Irritant (Category 2A) under GHS. Specific risks include dermal irritation and respiratory sensitization .
- Mitigation :
- Use nitrile gloves, lab coats, and safety goggles.
- Work in fume hoods with local exhaust ventilation.
- Store in sealed containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can regioselectivity be controlled during the introduction of the methoxyethoxyethoxy chain?
- Methodology : Regioselectivity depends on directing groups and protecting strategies. For example, pre-functionalizing the phenyl ring with a methyl group (para to the amine) directs electrophilic substitution to the ortho position. Evidence from Gudipati et al. (2008) highlights the use of benzyl ether protecting groups to block undesired sites during alkoxylation .
- Data Analysis : Compare TLC and NMR data from intermediates to confirm regiochemical outcomes. Conflicting results may arise from competing reaction pathways (e.g., steric vs. electronic effects).
Q. What computational approaches predict this compound’s supramolecular interactions?
- Methodology :
- Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., DMSO, water) to assess stability.
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify hydrogen-bonding sites (amine and ether groups) .
- Validation : Cross-reference computational results with experimental solubility data (e.g., logP ~1.5–2.0 for similar compounds) .
Q. How does pH influence the compound’s stability in aqueous solutions?
- Experimental Design :
- Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC-UV at 254 nm.
- Track amine protonation (pKa ~9–10) and ether hydrolysis under acidic/basic conditions.
- Findings : Analogous compounds show instability at pH <3 (amine protonation) and pH >10 (ether cleavage). Stabilizers like ascorbic acid (1 mM) can reduce oxidation .
Data Contradiction Analysis
- Synthetic Yields : Gudipati et al. (2008) report >90% yields for related compounds using GP2 , while older methods (e.g., Wessel et al., 1985) cite lower yields (~70%). Contradictions may stem from purification techniques (column vs. distillation) or reagent quality .
- Spectroscopic Assignments : Discrepancies in NMR chemical shifts (e.g., δ 3.3 vs. 3.5 ppm for methoxy groups) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
